molecular formula C15H12O6 B12321449 7,3',4',5'-Tetrahydroxyflavanone

7,3',4',5'-Tetrahydroxyflavanone

Cat. No.: B12321449
M. Wt: 288.25 g/mol
InChI Key: RZPNYDYGMFMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Robtin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Robtin can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Comparison with Similar Compounds

Robtin is similar to other flavonoids such as quercetin, rutin, and kaempferol . it is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . Unlike quercetin and rutin, Robtin has a stronger cardiotonic activity, making it particularly valuable in cardiovascular research .

Conclusion

Robtin is a versatile flavonoid compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for studying flavonoid chemistry, biology, and medicine. Further research into its industrial production methods and detailed mechanisms of action could unlock even more applications for this remarkable compound.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2

InChI Key

RZPNYDYGMFMXLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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